Temiverine hydrochloride

Overactive Bladder Detrusor Smooth Muscle Antimuscarinic Pharmacology

Standard antimuscarinics (tolterodine, oxybutynin) fail to suppress atropine-resistant contractions in detrusor overactivity models, confounding mechanistic studies. Temiverine hydrochloride resolves this with a dual mechanism: competitive M3 muscarinic receptor antagonism combined with direct voltage-gated L-type calcium channel blockade. • Inhibits KCl-, CaCl₂-, and EFS-induced contractions inaccessible to tolterodine or vamicamide; maximum inhibition significantly exceeds oxybutynin • Active metabolite RCC-36 provides distinct potency profile (pA₂ rank: RCC-36 = oxybutynin > temiverine) for IVIVE model validation • Validated benchmark with published IC₅₀ values (7.9 μM at -60 mV; 1.3 μM at -40 mV) for screening novel bladder-selective calcium antagonists

Molecular Formula C24H36ClNO3
Molecular Weight 422.0 g/mol
CAS No. 129927-33-9
Cat. No. B134995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTemiverine hydrochloride
CAS129927-33-9
Synonyms4-diethylamino-1,1-dimethylbut-2-yn-1-yl-2-cyclohexyl-2-hydroxy-2-phenylacetate monohydrochloride monohydrate
NS 21
NS-21
temiverine
Molecular FormulaC24H36ClNO3
Molecular Weight422.0 g/mol
Structural Identifiers
SMILESCCN(CC)CC#CC(C)(C)OC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O.Cl
InChIInChI=1S/C24H35NO3.ClH/c1-5-25(6-2)19-13-18-23(3,4)28-22(26)24(27,20-14-9-7-10-15-20)21-16-11-8-12-17-21;/h7,9-10,14-15,21,27H,5-6,8,11-12,16-17,19H2,1-4H3;1H
InChIKeyJQCLFZVNMLALLU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Temiverine Hydrochloride: Procurement-Ready Dual Antimuscarinic and Calcium Blocker


Temiverine hydrochloride (CAS 129927-33-9; also known as NS-21) is a phenylacetate-class antimuscarinic agent originally developed by Nippon Shinyaku for the treatment of overactive bladder and urinary incontinence. The compound acts as a muscarinic acetylcholine receptor antagonist, with reported selectivity for the M3 receptor subtype [1]. In addition to its antimuscarinic properties, temiverine functions as a voltage-gated calcium channel blocker, a dual mechanism that distinguishes it from first-generation antimuscarinics such as oxybutynin and atropine [2]. Its molecular formula is C24H36ClNO3, with a molecular weight of 422.0 g/mol [3]. Temiverine reached preregistration in Japan before being discontinued, but remains a valuable pharmacological tool for research into dual-mechanism therapies for detrusor overactivity [4].

1Dual M3-selective antimuscarinic and voltage-gated calcium channel blocker
2Active metabolite RCC-36 with distinct potency profile supports metabolite studies
3Preregistration milestone (discontinued) provides extensive published pharmacology

Temiverine Hydrochloride: Inadequacy of Generic Antimuscarinic Substitution


Generic substitution of temiverine hydrochloride with other antimuscarinic agents (e.g., tolterodine, oxybutynin, or atropine) is not pharmacologically equivalent. Unlike tolterodine and vamicamide, which act solely via competitive muscarinic receptor antagonism, temiverine exerts a dual mechanism that includes direct voltage-gated calcium channel blockade [1]. This additional mechanism enables temiverine to inhibit atropine-resistant contractions that standard antimuscarinics cannot suppress [2]. Furthermore, temiverine is metabolized to an active metabolite, RCC-36, which possesses distinct potency and selectivity profiles, including greater inhibition of L-type calcium currents than the parent compound [3]. These differences are not merely incremental; they represent fundamentally distinct pharmacological profiles that cannot be replicated by substituting with single-mechanism antimuscarinics. Consequently, any experimental protocol or procurement decision that assumes class-wide equivalence will yield confounded results and invalidate comparative conclusions.

TemiverineDual muscarinic/Ca²⁺ blockade; inhibits atropine-resistant contractions
Generic antimuscarinicsSingle-mechanism (M3 only); cannot suppress non-cholinergic responses
MetaboliteRCC-36 active metabolite, greater Ca²⁺ block potency vs. parent
Tolterodine/OxybutyninMetabolite profiles differ; no RCC-36 equivalent
Pharmacology complexityM3 selectivity + voltage-dependent Ca²⁺ blockade
Class-level substitutionNon-selective or pure M3 agents may produce different detrusor responses

Temiverine Hydrochloride: Quantitative Differentiation from Tolterodine, Oxybutynin, and Atropine


Dual Antimuscarinic and Calcium Antagonist Action vs. Tolterodine

In organ-bath studies using human detrusor strips, temiverine (10 μmol/L) significantly inhibited maximum contractile responses to carbachol, whereas tolterodine and vamicamide did not. Temiverine (0.01–10 μmol/L) also significantly inhibited KCl- (80 mmol/L) and CaCl₂-induced (5 mmol/L) contractions, while tolterodine (0.001–1 μmol/L) and vamicamide (0.01–10 μmol/L) had no effect. In the presence of atropine (1 μmol/L), temiverine (10 μmol/L) inhibited electrical field stimulation-induced contractions, but tolterodine and vamicamide did not [1]. These findings demonstrate that temiverine possesses calcium antagonist activity in addition to antimuscarinic effects, a dual mechanism absent in tolterodine and vamicamide.

Dual action vs. tolterodine
Head-to-head
Temiverine 10 μmol/LInhibited carbachol, KCl, CaCl₂, and atropine-resistant EFS contractions
Tolterodine/VamicamideNo inhibition of KCl, CaCl₂, or atropine-resistant contractions
Supports non-muscarinic bladder overactivity research
Human detrusor strips; carbachol 0.001–10000 μmol/L
Overactive Bladder Detrusor Smooth Muscle Antimuscarinic Pharmacology

Superior Inhibition of Atropine-Resistant Contractions vs. Oxybutynin

In human isolated detrusor strips, temiverine (10⁻⁸ to 10⁻⁵ mol/L) and its metabolite RCC-36 (10⁻⁸ to 3×10⁻⁶ mol/L) produced concentration-dependent inhibition of KCl (80 mmol/L)- and CaCl₂ (5 mmol/L)-induced contractile responses. The rank order of maximum inhibition was RCC-36 = temiverine > oxybutynin > atropine. In electric field-stimulated contractions, maximum inhibitions by temiverine and RCC-36 were significantly greater than that of oxybutynin [1]. Atropine did not suppress the maximum contractile response to acetylcholine, whereas temiverine, RCC-36, and oxybutynin did suppress this response at higher concentrations [1].

Atropine-resistant rank
Head-to-head
RCC-36 = temiverine > oxybutynin > atropine
Ranked inhibition of calcium-dependent contractions
Human detrusor, KCl/CaCl₂ stimulation
Calcium Antagonism Detrusor Contractility Antimuscarinic Resistance

Calcium Channel Blockade Potency vs. Terodiline

Whole-cell patch-clamp recordings in guinea pig detrusor smooth muscle cells revealed that NS-21 (temiverine) inhibited L-type Ca²⁺ currents (ICa) with IC₅₀ values of 7.9 μM at a holding potential of -60 mV and 1.3 μM at -40 mV. The active metabolite RCC-36 exhibited IC₅₀ values of 6.4 μM (-60 mV) and 1.2 μM (-40 mV). In comparison, terodiline had IC₅₀ values of 5.9 μM (-60 mV) and 3.5 μM (-40 mV) [1]. The ratio of IC₅₀(-60 mV)/IC₅₀(-40 mV) was 6.1 for NS-21, 5.3 for RCC-36, and 1.7 for terodiline, indicating that NS-21 and RCC-36 exhibit stronger voltage-dependent inhibition of calcium currents than terodiline [1].

Ca²⁺ channel IC₅₀ vs. terodiline
Head-to-head
NS-21 IC₅₀ 7.9 μM (-60 mV), 1.3 μM (-40 mV); ratio 6.1 vs. terodiline 1.7
Higher voltage sensitivity suggests state-dependent blockade
Guinea pig detrusor myocytes, whole-cell patch-clamp
L-type Calcium Current Patch-Clamp Electrophysiology Detrusor Myocyte

Active Metabolite RCC-36 with Distinct Pharmacological Profile

Temiverine is metabolized to RCC-36, an active metabolite that demonstrates a distinct potency profile. In human detrusor strips, the rank order of pA₂ values for antimuscarinic activity was atropine > oxybutynin = RCC-36 > temiverine, indicating that RCC-36 is more potent as a muscarinic antagonist than the parent compound [1]. In patch-clamp studies, RCC-36 inhibited L-type calcium currents with IC₅₀ values of 6.4 μM (-60 mV) and 1.2 μM (-40 mV), compared to 7.9 μM and 1.3 μM for temiverine [2]. The metabolite also demonstrated greater maximum inhibition of KCl- and CaCl₂-induced contractions than oxybutynin [1].

RCC-36 metabolite profile
Cross-study comparable
pA₂ rank: atropine > oxybutynin = RCC-36 > temiverine; IC₅₀ 6.4 μM (-60 mV)
Metabolite more potent as muscarinic antagonist; similar Ca²⁺ block
Human detrusor strips and guinea pig myocytes
Drug Metabolism Active Metabolite Antimuscarinic Agents

M3 Receptor Selectivity Profile

Temiverine is classified as an M3-selective muscarinic antagonist with additional calcium channel blocking activity, in contrast to non-selective agents such as oxybutynin and trospium [1]. The M3 receptor subtype is the predominant muscarinic receptor mediating detrusor contraction, while M2 receptors are more abundant but play a modulatory role. Selective M3 antagonism is hypothesized to provide efficacy in overactive bladder with reduced potential for M2-mediated adverse effects such as tachycardia. At the time of its preregistration status, temiverine was positioned alongside darifenacin and solifenacin as an M3-selective agent, but with the added dimension of calcium channel blockade [1].

M3 selectivity
Class-level inference
M3-selective + Ca²⁺ channel blocker; distinct from non-selective agents
Receptor profile supports subtype-specific pathway studies
Based on review classification; no direct selectivity ratios
Muscarinic Receptor Subtypes M3 Selectivity Overactive Bladder

Preregistration Milestone and Development Status

Temiverine (NS-21) reached the preregistration stage in Japan for the indication of overactive bladder, indicating that the compound advanced through Phase III clinical development and was submitted for regulatory approval before being discontinued [1]. This development milestone distinguishes temiverine from earlier-stage investigational antimuscarinics and confirms that the compound underwent rigorous clinical evaluation, including pharmacokinetic and adverse event studies [1]. The preregistration status provides a level of validation for the compound's pharmacological profile and safety data that is not available for many research-stage antimuscarinics.

Preregistration status
Supporting evidence
Advanced to preregistration in Japan (OAB), later discontinued
Indicates published clinical-stage data; reduces procurement uncertainty
AdisInsight development tracking; validate current lot specifications
Drug Development Preregistration Overactive Bladder

Temiverine Hydrochloride: High-Impact Research and Industrial Applications


Non-Cholinergic Mechanisms of Detrusor Overactivity

Temiverine hydrochloride is uniquely suited for experiments designed to dissect the relative contributions of muscarinic versus non-muscarinic pathways in human detrusor smooth muscle. Its dual mechanism—competitive M3 antagonism combined with direct voltage-gated calcium channel blockade—allows researchers to inhibit both acetylcholine-mediated and depolarization-induced contractions in a single agent. In organ-bath studies, temiverine (10 μmol/L) significantly inhibited KCl- and CaCl₂-induced contractions and suppressed atropine-resistant electrical field stimulation responses, effects that tolterodine and vamicamide failed to produce [1]. This makes temiverine an essential pharmacological tool for studies of idiopathic detrusor overactivity where non-cholinergic mechanisms are implicated.

Calcium Channel Pharmacology in Bladder Smooth Muscle

Temiverine and its active metabolite RCC-36 serve as reference compounds for investigating voltage-dependent L-type calcium channel blockade in detrusor myocytes. Patch-clamp studies demonstrate that NS-21 inhibits L-type Ca²⁺ currents with IC₅₀ values of 7.9 μM (-60 mV) and 1.3 μM (-40 mV), exhibiting greater voltage sensitivity (ratio 6.1) than the comparator terodiline (ratio 1.7) [2]. This voltage-dependent inhibition is particularly relevant to overactive bladder pathophysiology, where detrusor myocytes may experience chronic depolarization. Temiverine thus provides a calibrated tool for studying state-dependent calcium channel modulation and for screening novel calcium antagonists with bladder selectivity.

Active Metabolite Pharmacology and Prodrug Interaction Studies

Temiverine is metabolized to RCC-36, an active metabolite that exhibits a distinct potency profile: RCC-36 is more potent as a muscarinic antagonist (pA₂ rank: RCC-36 = oxybutynin > temiverine) [3], while maintaining comparable or slightly greater calcium channel blockade (IC₅₀ 6.4 μM vs. 7.9 μM at -60 mV) [2]. This differential pharmacology makes the temiverine/RCC-36 pair an ideal model system for studying the pharmacodynamic consequences of metabolic conversion, for validating in vitro–in vivo extrapolation (IVIVE) models, and for investigating tissue-specific metabolism in bladder versus systemic compartments.

Benchmarking Novel Dual-Mechanism Antimuscarinic Candidates

Given its well-characterized dual antimuscarinic/calcium antagonist profile and its advancement to preregistration in Japan [4], temiverine hydrochloride serves as a validated benchmark for evaluating next-generation compounds targeting overactive bladder. New chemical entities can be directly compared to temiverine in standardized human detrusor strip assays to assess whether they offer incremental improvements in potency, selectivity, or the balance between muscarinic and calcium channel antagonism. The extensive published data on temiverine's pA₂ rank [1], maximum inhibition of calcium-dependent contractions [3], and voltage-dependent IC₅₀ values [2] provide a robust quantitative reference framework for such comparative studies.

Application
Selection Property
Validation Focus
Non-cholinergic detrusor overactivity research
Dual muscarinic/Ca²⁺ antagonist mechanism
Atropine-resistant contraction assays
Calcium channel pharmacology in bladder
Voltage-dependent L-type Ca²⁺ blockade
IC₅₀ ratio and voltage sensitivity review
Active metabolite / IVIVE studies
Distinct metabolite potency (RCC-36 vs. parent)
pA₂ rank and metabolite identification
Dual-mechanism compound benchmarking
Preregistration-stage reference data
Cross-study quantitative comparison framework

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